10- to 100-Fold Cognitive Safety Margin of Anisodamine vs. Scopolamine and Atropine in Murine Behavioral Models
In a direct four-arm head-to-head comparison (scopolamine, atropine, anisodine, anisodamine) in food-deprived mice, the minimal effective dose (MED) for impairing avoidance-response learning was 5 µmol/kg (i.p.) for scopolamine, atropine, and anisodine versus 50 µmol/kg for anisodamine—a 10-fold higher threshold [1]. For insulting avoidance-response memory, the initial effective doses were 0.5 µmol/kg (scopolamine), 5 µmol/kg (atropine, anisodine), and 50 µmol/kg (anisodamine)—representing a 100-fold difference versus scopolamine and a 10-fold difference versus atropine [1]. For open-field memory, the initial effective doses were 5 µmol/kg for scopolamine, atropine, and anisodine versus >50 µmol/kg for anisodamine [1]. In a separate study, anisodamine at 40-fold higher doses than scopolamine did not depress hippocampal CA1 long-term potentiation (LTP) in rats, and brain mAChR radioligand binding affinity was significantly lower for anisodamine than scopolamine, attributed to poor BBB permeability [2].
| Evidence Dimension | Minimal effective dose for cognitive impairment (avoidance-response learning) and LTP depression |
|---|---|
| Target Compound Data | Avoidance learning MED = 50 µmol/kg i.p.; Avoidance memory initial dose = 50 µmol/kg; Open-field memory >50 µmol/kg; LTP unaffected at 40× scopolamine's effective dose |
| Comparator Or Baseline | Scopolamine: learning MED = 5 µmol/kg, memory initial dose = 0.5 µmol/kg, open-field memory = 5 µmol/kg. Atropine: learning MED = 5 µmol/kg, memory initial dose = 5 µmol/kg, open-field memory = 5 µmol/kg. Anisodine: learning MED = 5 µmol/kg, memory initial dose = 5 µmol/kg, open-field memory = 5 µmol/kg |
| Quantified Difference | 10× higher threshold vs. atropine for learning; 10- to 100× higher vs. scopolamine for memory; >10× higher vs. all comparators for open-field memory; 40× higher dose without LTP depression vs. scopolamine |
| Conditions | In vivo mouse behavioral models (avoidance-response learning, avoidance-response memory, open-field memory); rat hippocampal CA1 LTP electrophysiology; mouse brain mAChR radioligand binding assays |
Why This Matters
Procurement of anisodamine instead of scopolamine or atropine is indicated when peripheral anticholinergic activity is required without compromising cognitive function—a differentiation critical for research models of learning/memory and for clinical scenarios in elderly or neurologically vulnerable populations.
- [1] Pan SY, Han YF. Comparison of the inhibitory efficacy of four belladonna drugs on gastrointestinal movement and cognitive function in food-deprived mice. Pharmacology. 2004;72(3):177-183. doi:10.1159/000080102 View Source
- [2] Zhang W, et al. Differential neuropsychopharmacological influences of naturally occurring tropane alkaloids anisodamine versus scopolamine. Neurosci Lett. 2008;443(3):241-245. doi:10.1016/j.neulet.2008.07.048 View Source
